Apremilast Coupling Yield vs. 3-Nitrophthalic Anhydride
In the final step of apremilast synthesis, coupling of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-amine with 3-acetamidophthalic anhydride in refluxing glacial acetic acid for 15 hours yields apremilast at 75% overall [1]. In contrast, the alternative route employing 3-nitrophthalic anhydride necessitates a subsequent reduction and acetylation sequence, which reduces overall yield to approximately 39% due to the use of hazardous lithium hexamethyldisilazide and multiple purification steps [2].
| Evidence Dimension | Overall Yield in Final Coupling Step |
|---|---|
| Target Compound Data | 75% yield |
| Comparator Or Baseline | 3-Nitrophthalic anhydride (via reduction/acetylation) → 39% yield |
| Quantified Difference | +36 percentage points (92% relative improvement) |
| Conditions | Reflux in glacial acetic acid, 15 hours |
Why This Matters
This 92% relative yield improvement directly translates to lower cost of goods and reduced waste in commercial apremilast manufacturing.
- [1] U.S. Patent No. 8,455,536 B2. (2013). Process for the preparation of apremilast. View Source
- [2] U.S. Patent Application Publication No. 2019/0071401 A1. (2019). Improved process for the preparation of apremilast. View Source
